molecular formula C11H12O3 B3394037 4-(3-Oxobutyl)benzoic acid CAS No. 74248-66-1

4-(3-Oxobutyl)benzoic acid

Cat. No. B3394037
CAS RN: 74248-66-1
M. Wt: 192.21 g/mol
InChI Key: PJLBHTNCHZROBQ-UHFFFAOYSA-N
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Patent
US07868204B2

Procedure details

To a solution of acetyl acetone (5.0 ml, 49 mmol) at room temperature NaOMe (25% wt, 10.8 ml, 47.3 mmol) was added followed by 4-bromomethyl-benzoic acid methyl ester 2 (9.0 g, 39.3 mmol). The reaction mixture refluxed 3 hours, cooled to the room temperature aid acidified with HCl (pH 1-2). Evaporation of the resultant solution yielded a residue, which was refluxed in a mixture of glacial AcOH (50 ml) and conc. HCl (25 ml) for 4 hours. Acids were removed in vacuum and the residue was triturated with water to form a crystalline material, which was collected by filtration and dried to afford 278 (6.72 g, 80% yield). [M−1] 191.1.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].C[O-].[Na+].C[O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18]C(CBr)=[CH:16][CH:15]=1.Cl>CC(O)=O>[O:3]=[C:1]([CH3:2])[CH2:4][CH2:5][C:6]1[CH:18]=[CH:19][C:14]([C:13]([OH:22])=[O:12])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CBr)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture refluxed 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the resultant solution
CUSTOM
Type
CUSTOM
Details
yielded a residue, which
CUSTOM
Type
CUSTOM
Details
Acids were removed in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water
CUSTOM
Type
CUSTOM
Details
to form a crystalline material, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC1=CC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.72 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.